![molecular formula C8H10N4S B586068 4-Amino-2-propylthiopyrimidine-5-carbonitrile CAS No. 933949-26-9](/img/structure/B586068.png)
4-Amino-2-propylthiopyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-propylthiopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H10N4S. It is a derivative of pyrimidine-5-carbonitrile, a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, involves reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves a reaction between aromatic aldehydes, 1-nitroguanidine, and malononitrile .Molecular Structure Analysis
The three-dimensional structures of pyrimidine-5-carbonitrile derivatives, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been elucidated by single crystal X-ray diffraction at low temperature . The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Applications
Compounds containing pyrimidine moiety, like 4-Amino-2-propylthiopyrimidine-5-carbonitrile, are gaining focus in recent research due to their wide range of biological activities, including antimicrobial properties .
Antitumor Applications
Pyrimidines also exhibit antitumor properties . They can be used in the development of new drugs for cancer treatment.
Antiviral Applications
Pyrimidines have been found to have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs.
Antidepressant Applications
Pyrimidines have been found to have antidepressant properties . They can potentially be used in the development of new drugs for the treatment of depression.
Antiplatelet Applications
Pyrimidines have been found to have antiplatelet properties . They can inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This makes them potential candidates for the development of drugs to treat conditions like heart disease and stroke.
Multi-Targeted Kinase Inhibitor Applications
Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Amino-2-propylthiopyrimidine-5-carbonitrile, have been found to be potential multi-targeted kinase inhibitors . They can inhibit the activity of multiple kinases, proteins that play a key role in various cellular processes, including cell signaling, growth, and division . This makes them potential candidates for the development of drugs to treat various diseases, including cancer .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .
Mode of Action
4-Amino-2-propylthiopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .
Future Directions
The future directions of research on 4-Amino-2-propylthiopyrimidine-5-carbonitrile and similar compounds involve their potential use as anticancer agents . Further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay is suggested .
properties
IUPAC Name |
4-amino-2-propylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJYGINPNACNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-propylthiopyrimidine-5-carbonitrile |
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